2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(5-cyclopropylpyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)5-9-4-3-8(6-11-9)7-1-2-7;/h3-4,6-7H,1-2,5H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHFCYGVBDEROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride typically involves the following steps:
Cyclopropylation of Pyridine: The initial step involves the cyclopropylation of pyridine to form 5-cyclopropylpyridine. This can be achieved using cyclopropyl bromide and a suitable base under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, palladium catalysts
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It can undergo various chemical reactions, including:
- Oxidation : Converting the compound into corresponding ketones or carboxylic acids.
- Reduction : Transforming it into alcohols or amines.
- Substitution : Allowing for the replacement of the acetic acid moiety with other functional groups.
Biology
The compound has been utilized in biological studies to investigate its effects on enzyme inhibition and receptor binding. Preliminary studies suggest its potential in modulating neurotransmitter activity, particularly through interactions with serotonin receptors. This modulation may contribute to its therapeutic effects in conditions related to serotonergic dysfunctions such as anxiety and depression.
Medicine
In medicinal chemistry, this compound has shown promise in drug development for various diseases. Its affinity for specific receptors suggests potential uses in treating:
- Anxiety Disorders
- Depression
- Obsessive-Compulsive Disorders
- Pain Perception Disorders
Industrial Applications
The compound is also relevant in industrial settings, where it is used in the synthesis of dyes, surfactants, and specialty chemicals. Its unique properties make it suitable for various formulations, particularly where enhanced solubility and stability are required.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of this compound in rodent models of ischemia. The results indicated that the compound significantly reduced neuronal damage compared to control groups, suggesting its potential as a therapeutic agent for ischemic injuries.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays demonstrated that this compound effectively inhibited enzyme activity, which may have implications for metabolic disorders.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter activity and enzyme inhibition .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Solubility: The methoxy and ethoxy groups enhance polarity but differ in steric bulk, with ethoxy reducing solubility slightly compared to methoxy. The cyclopropyl group, being hydrophobic, may lower solubility unless counterbalanced by the hydrochloride salt .
- Electronic Effects: Fluorine’s electron-withdrawing nature increases the acidity of the acetic acid group, whereas methoxy/ethoxy groups decrease acidity via electron donation. The cyclopropyl group’s electronic impact is less pronounced but may induce mild electron donation via hyperconjugation .
Spectroscopic and Analytical Data
- Collision Cross-Section (CCS): For 2-(5-ethoxypyridin-2-yl)acetic acid hydrochloride , the predicted CCS for [M+H]⁺ is 137.7 Ų , suggesting a compact structure in gas-phase mass spectrometry . Comparable CCS values for the cyclopropyl analog would likely differ due to its bulkier substituent.
- Mass Spectrometry: The fluorinated analog (m/z 191.59) and methoxy analog (m/z 203.62) exhibit distinct fragmentation patterns, with cyclopropyl derivatives expected to show unique peaks due to ring-opening reactions .
Stability and Reactivity
- Cyclopropyl Strain: The strained cyclopropane ring may render the compound prone to ring-opening under acidic or thermal conditions, unlike the stable methoxy/ethoxy analogs.
- Hydrolytic Stability: The hydrochloride salt form enhances stability in aqueous media compared to free acids, a property shared across all analogs .
Biological Activity
2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride is a compound of increasing interest in pharmaceutical research due to its unique structural properties and potential biological activities. It is primarily studied for its role as an intermediate in organic synthesis and its applications in medicinal chemistry, particularly concerning enzyme inhibition and receptor binding.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a pyridine ring, contributing to its unique reactivity and interaction with biological targets. The hydrochloride form enhances its solubility, making it suitable for various applications in pharmaceutical formulations.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory properties : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes.
- Antimicrobial effects : Preliminary studies suggest activity against various microbial strains.
- Enzyme inhibition : The compound interacts with specific enzymes, which could lead to therapeutic applications in treating diseases linked to dysregulated enzyme activity.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve:
- Receptor binding : The compound may bind to certain receptors, modulating neurotransmitter activity and influencing various biological processes.
- Enzyme inhibition : It has been shown to inhibit specific enzymes, which could be critical for its anti-inflammatory and antimicrobial activities.
Case Studies
- Anti-inflammatory Activity :
- Antimicrobial Properties :
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | IC50 Value (μM) | Notes |
|---|---|---|---|
| 2-(5-Cyclopropylpyridin-2-yl)acetic acid | Anti-inflammatory | TBD | Potential COX inhibitor |
| Celecoxib | COX-2 inhibitor | 0.05 | Established anti-inflammatory drug |
| EEDi-5285 | Cancer therapeutic | 18 nM | Targets EED protein |
Q & A
Q. What synthetic strategies are recommended for preparing 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride, and how can reaction conditions be optimized?
A multi-step synthesis approach is typically employed, involving cyclopropane ring formation on the pyridine moiety followed by acetic acid side-chain introduction. Protecting groups (e.g., tert-butoxycarbonyl) may stabilize reactive intermediates during cyclopropanation . Post-synthetic hydrochlorination ensures salt formation. Reaction optimization should focus on temperature control (e.g., 0–5°C for acid-sensitive steps) and catalyst selection (e.g., palladium for cross-coupling reactions). Yield improvements often require iterative HPLC monitoring of intermediates .
Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?
- 1H/13C NMR : Assign peaks for the cyclopropyl group (δ ~0.5–1.5 ppm for protons; δ ~8–12 ppm for carbons) and pyridine aromatic signals (δ ~7–9 ppm). Compare with computed chemical shifts using density functional theory (DFT) .
- Mass Spectrometry (HRMS) : Verify the molecular ion ([M+H]+) at m/z 224.08 (free acid) or 260.54 (hydrochloride). Isotopic patterns should match chlorine/cyclopropane contributions .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
Q. How can researchers determine solubility parameters for this compound in aqueous and organic systems?
While direct solubility data are unavailable , a tiered experimental approach is recommended:
Polar solvents : Test dimethyl sulfoxide (DMSO) or methanol as stock solutions.
Aqueous buffers : Perform shake-flask experiments across pH 2–12 to identify ionization-dependent solubility.
Co-solvency : Evaluate polyethylene glycol (PEG) or cyclodextrin-based systems for enhanced dissolution. Document phase separation via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can hybrid density functional theory (DFT) improve predictions of this compound’s thermochemical properties?
The B3LYP functional, which integrates exact exchange and gradient corrections, reliably calculates bond dissociation energies (BDEs) for the cyclopropane ring and acid moiety. Basis sets like 6-311++G(d,p) are critical for modeling electron density around chlorine and nitrogen atoms. Compare computed vs. experimental enthalpy of formation (ΔHf) to validate accuracy, with deviations <3 kcal/mol indicating robust methodology .
Q. What crystallographic tools are optimal for resolving its 3D structure?
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on single crystals grown via vapor diffusion.
- Structure Solution : SHELXD (direct methods) for phase determination, followed by SHELXL refinement with anisotropic displacement parameters .
- Visualization : ORTEP-3 for thermal ellipsoid plots to assess cyclopropane ring strain and hydrogen-bonding networks .
Q. How does the cyclopropyl group influence its utility in PROTAC design?
The cyclopropane ring introduces rigidity, which optimizes ternary complex formation between target proteins and E3 ligases. Molecular dynamics simulations (MD) should assess linker flexibility using AMBER force fields. Compare degradation efficiency (DC50) against non-cyclopropane analogs to validate spatial orientation effects .
Q. How should discrepancies between experimental and computational stability data be resolved?
- Hydrolytic Stability : Perform accelerated degradation studies (40°C/75% RH) and compare to DFT-predicted activation energies for acid-catalyzed ring opening.
- Statistical Analysis : Use multivariate regression to identify outliers in Arrhenius plots. Reconcile discrepancies via coupled-cluster (CCSD(T)) single-point energy corrections .
Q. What regulatory considerations apply to its environmental handling?
Classify the compound under Germany’s Water Hazard Class (WGK 2) due to potential aquatic toxicity. Dispose via incineration (≥1000°C) with alkaline scrubbers to neutralize HCl emissions. Document compliance using safety data sheets (SDS) aligned with EC No. 1272/2008 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
